molecular formula C6H7NaO5 B15233623 Kojic acid sodium salt hydrate

Kojic acid sodium salt hydrate

Cat. No.: B15233623
M. Wt: 182.11 g/mol
InChI Key: BENOTXBUMHIXTM-UHFFFAOYSA-N
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Description

Kojic acid sodium salt hydrate, chemically known as 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt hydrate, is a derivative of kojic acid. Kojic acid is a natural compound produced by several species of fungi, particularly Aspergillus oryzae, during the fermentation process of malting rice. This compound is widely recognized for its applications in the cosmetic industry as a skin-lightening agent due to its ability to inhibit melanin production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kojic acid sodium salt hydrate can be synthesized through a chemo-enzymatic route starting from D-glucose. The process involves three main steps: conversion of D-glucose to glucosone, followed by the formation of kojic acid, and finally, the conversion to this compound . The reaction conditions typically involve the use of specific enzymes and controlled pH and temperature settings to ensure optimal yield and purity.

Industrial Production Methods: Industrially, kojic acid is primarily produced as a byproduct of the fermentation process in sake manufacturing. The fungi Aspergillus oryzae is commonly used for this purpose. The fermentation process is carefully monitored to maximize the yield of kojic acid, which is then converted to its sodium salt hydrate form through neutralization with sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions: Kojic acid sodium salt hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form derivatives such as diacetylkojic acid. Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding compounds like benzoylallomaltol .

Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride for acetylation, ammonia in methanol for deacetylation, and sodium hydroxide for neutralization. The reactions are typically carried out under controlled conditions to ensure the stability of the pyrone ring structure .

Major Products Formed: Major products formed from these reactions include various acylated derivatives of kojic acid, such as diacetylkojic acid and dibenzoylkojic acid.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to kojic acid sodium salt hydrate include hydroquinone, azelaic acid, and arbutin. These compounds also exhibit skin-lightening properties by inhibiting melanin production .

Uniqueness: What sets this compound apart is its natural origin and relatively mild side effects compared to synthetic compounds like hydroquinone. Additionally, this compound has antioxidant properties, making it beneficial for overall skin health .

Properties

Molecular Formula

C6H7NaO5

Molecular Weight

182.11 g/mol

IUPAC Name

sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate;hydrate

InChI

InChI=1S/C6H5O4.Na.H2O/c7-2-4-1-5(8)6(9)3-10-4;;/h1,3,9H,2H2;;1H2/q-1;+1;

InChI Key

BENOTXBUMHIXTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C(C1=O)O)C[O-].O.[Na+]

Origin of Product

United States

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